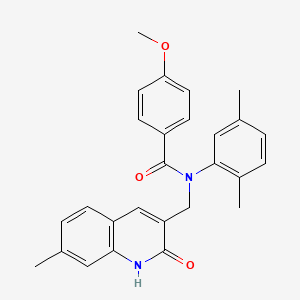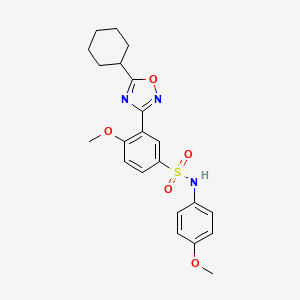![molecular formula C19H16F3N3O3 B7701752 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B7701752.png)
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the reaction of 3-methoxybenzohydrazide with a carboxylic acid chloride in the presence of a dehydrating agent such as phosphorus oxychloride can yield the desired oxadiazole ring.
Coupling with the Propanamide Moiety: The oxadiazole intermediate is then coupled with 2-(trifluoromethyl)phenylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-hydroxyphenyl or 3-carboxyphenyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies to understand the interaction of oxadiazole derivatives with enzymes and receptors, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as thymidylate synthase and topoisomerase, which are crucial for DNA synthesis and cell division.
Receptor Binding: It can bind to receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cellular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
- 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
- 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(difluoromethyl)phenyl]propanamide
Uniqueness
The uniqueness of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications compared to its analogs.
Properties
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-27-13-6-4-5-12(11-13)18-24-17(28-25-18)10-9-16(26)23-15-8-3-2-7-14(15)19(20,21)22/h2-8,11H,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYEQOJYOUKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)
![4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)butanamide](/img/structure/B7701686.png)
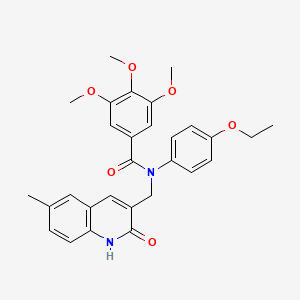
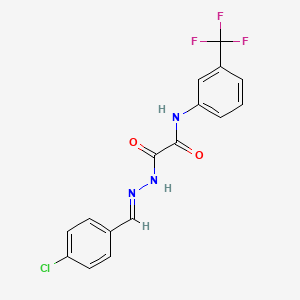
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B7701703.png)
![8-bromo-6-oxo-N-pentyl-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7701711.png)
![N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)
![3-{3-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B7701723.png)
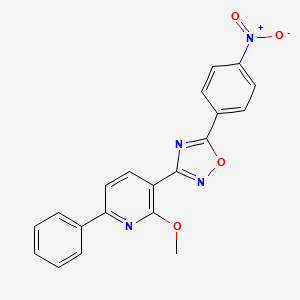
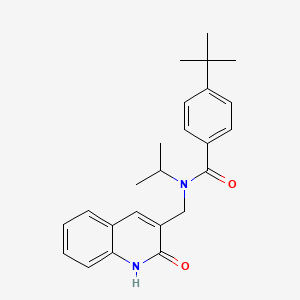
![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B7701732.png)
